N'-benzyl-N',2-diphenylacetohydrazide
Description
Properties
IUPAC Name |
N'-benzyl-N',2-diphenylacetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c24-21(16-18-10-4-1-5-11-18)22-23(20-14-8-3-9-15-20)17-19-12-6-2-7-13-19/h1-15H,16-17H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLIADUIJJJTAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN(CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzyl-N’,2-diphenylacetohydrazide typically involves the reaction of benzylamine with 2,2-diphenylacetohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of N’-benzyl-N’,2-diphenylacetohydrazide may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. The use of automated reactors and advanced purification techniques ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N’-benzyl-N’,2-diphenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: The benzyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl and phenyl oxides, while reduction can produce various hydrazine derivatives.
Scientific Research Applications
N’-benzyl-N’,2-diphenylacetohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of N’-benzyl-N’,2-diphenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Physicochemical Properties
- Stability : Schiff base derivatives (e.g., N'-(2-hydroxybenzylidene)-2-phenylacetohydrazide) may exhibit pH-dependent stability, whereas alkylated hydrazides like the target compound are more stable under physiological conditions .
Q & A
Q. Q1. What are the common synthetic routes for N'-benzyl-N',2-diphenylacetohydrazide, and how are intermediates monitored?
A1. The compound is typically synthesized via condensation reactions between hydrazide derivatives and aldehydes/ketones. For example, hydrazine hydrate reacts with phenylacetic acid derivatives under reflux conditions, followed by Schiff base formation with aromatic aldehydes (e.g., benzaldehyde derivatives) in methanol with catalytic HCl . Key intermediates are monitored using HPLC and mass spectrometry (MS) to confirm purity and structural integrity .
Advanced Synthesis
Q. Q2. How can reaction conditions be optimized to improve yields in disulfide-linked analogs of this compound?
A2. Disulfide formation often requires sulfur sources (e.g., S₈) and oxidizing agents (e.g., Ag₂CO₃/K₂S₂O₈) in dichloroethane at 80°C under inert gas. Yields depend on substituent electronic effects on the aromatic ring; electron-withdrawing groups may require extended reaction times . Contradictions in yields across studies may arise from trace moisture or oxygen interference, necessitating strict anhydrous conditions .
Basic Analytical Characterization
Q. Q3. Which spectroscopic techniques are essential for characterizing this compound?
A3. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms hydrogen and carbon environments, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Mass spectrometry (MS) validates molecular weight, and IR spectroscopy identifies hydrazide N–H stretches (~3200 cm⁻¹) and C=O bonds (~1650 cm⁻¹) .
Advanced Analytical Characterization
Q. Q4. How can structural ambiguities in derivatives be resolved using advanced spectrometry?
A4. High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) clarify regiochemical ambiguities in substituted phenyl rings. For example, HMBC correlations differentiate between ortho/para substituents in benzylidene moieties . X-ray crystallography provides definitive proof of stereochemistry in crystalline derivatives .
Biological Activity (Basic)
Q. Q5. What mechanisms underlie the anti-inflammatory activity of hydrazide derivatives?
A5. These compounds often inhibit cyclooxygenase (COX) isoforms, particularly COX-2, which mediates prostaglandin synthesis in inflammation. In vitro assays (e.g., COX-2 inhibition in LPS-induced macrophages) quantify activity, with IC₅₀ values typically ranging 10–50 μM .
Biological Activity (Advanced)
Q. Q6. How do structural modifications influence the anticancer activity of this compound analogs?
A6. Substituents like electron-withdrawing groups (e.g., –NO₂, –Cl) enhance cytotoxicity by stabilizing ligand-receptor interactions. For example, chloro-substituted derivatives show improved apoptosis induction in MCF-7 cells (IC₅₀ ~15 μM) compared to methoxy analogs (IC₅₀ ~45 μM) . Contradictory data in literature may stem from variations in cell line sensitivity or assay protocols .
Crystallization & Purification
Q. Q7. What solvent systems are effective for recrystallizing hydrazide derivatives?
A7. Methanol/water or ethanol/acetone mixtures (3:1 v/v) are commonly used. For polar derivatives, DMF/ethanol gradients improve crystal formation. Purity is confirmed via melting point consistency and TLC (Rf ~0.5 in ethyl acetate/hexane) .
Computational Modeling
Q. Q8. How can molecular docking predict the binding affinity of this compound to COX-2?
A8. Docking studies (e.g., AutoDock Vina) using COX-2 crystal structures (PDB: 5KIR) simulate ligand interactions. Key residues (Arg120, Tyr355) form hydrogen bonds with the hydrazide backbone, while hydrophobic pockets accommodate phenyl rings. MD simulations (>100 ns) validate stability .
Stability & Storage
Q. Q9. What conditions prevent decomposition of this compound?
A9. Store at –20°C in amber vials under argon to prevent oxidation. Decomposition via hydrazine cleavage is minimized at pH 6–7 in buffered solutions .
Synthon Applications
Q. Q10. Which synthons are critical for constructing disulfide-bridged analogs?
A10. The –NH–NH– moiety serves as a disulfide precursor. Oxidative coupling (e.g., I₂/EtOH) converts hydrazides to disulfides, with yields >70% under optimized conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
